Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate
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Overview
Description
Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,3R)-3-aminocyclopentanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
- Benzyl ((1R,3R)-3-aminocyclobutyl)carbamate
- Benzyl ((1R,3R)-3-aminocycloheptyl)carbamate
Uniqueness
Benzyl ((1R,3R)-3-aminocyclopentyl)carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(1R,3R)-3-aminocyclopentyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12-/m1/s1 |
InChI Key |
ZMHVOVQAUQAVMY-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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